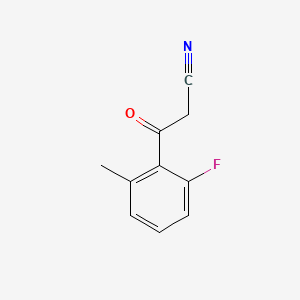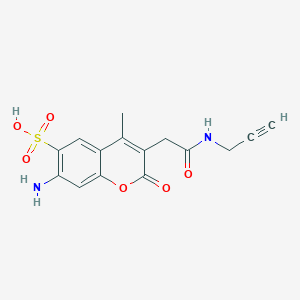
APDye 350 Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APDye 350 Alkyne is a blue-fluorescent, alkyne-activated probe that is commonly used for imaging azide-tagged biomolecules. This compound reacts with azides via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to other dyes such as Alexa Fluor 350, AMCA, and DyLight 350 .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of alkynes often involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases like sodium amide in ammonia . This process forms the triple bond characteristic of alkynes.
Industrial Production Methods
In an industrial setting, the production of APDye 350 Alkyne would involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using techniques such as chromatography to achieve a purity of ≥95% .
化学反応の分析
Types of Reactions
APDye 350 Alkyne primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly efficient and forms a stable triazole product.
Common Reagents and Conditions
The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in aqueous conditions at room temperature .
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked fluorescent dye, which is highly stable and suitable for various imaging applications .
科学的研究の応用
APDye 350 Alkyne is widely used in scientific research for imaging and labeling biomolecules. Its applications include:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in fluorescence microscopy to visualize cellular components tagged with azides.
Medicine: Utilized in diagnostic imaging to track the distribution of drugs and other therapeutic agents.
Industry: Applied in the development of fluorescent probes for quality control and research purposes.
作用機序
The mechanism of action of APDye 350 Alkyne involves its reaction with azide-tagged biomolecules via the CuAAC reaction. This reaction forms a stable triazole linker, allowing the fluorescent dye to be covalently attached to the target molecule . The fluorescence emitted by the dye can then be detected using appropriate imaging techniques, providing valuable information about the location and behavior of the tagged biomolecules .
類似化合物との比較
APDye 350 Alkyne is similar to other blue-fluorescent dyes such as Alexa Fluor 350, AMCA, and DyLight 350 . it offers unique advantages such as high photostability and compatibility with a wide range of imaging techniques . The Alexa Fluor series, for example, is known for its high brightness and stability, making it suitable for long-term imaging studies .
List of Similar Compounds
- Alexa Fluor 350
- AMCA (7-Amino-4-methylcoumarin-3-acetic acid)
- DyLight 350
This compound stands out due to its specific excitation and emission maxima (346/445 nm) and its high extinction coefficient (19,000 cm-1M-1), making it a valuable tool in various scientific applications .
特性
分子式 |
C15H14N2O6S |
|---|---|
分子量 |
350.3 g/mol |
IUPAC名 |
7-amino-4-methyl-2-oxo-3-[2-oxo-2-(prop-2-ynylamino)ethyl]chromene-6-sulfonic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-3-4-17-14(18)6-10-8(2)9-5-13(24(20,21)22)11(16)7-12(9)23-15(10)19/h1,5,7H,4,6,16H2,2H3,(H,17,18)(H,20,21,22) |
InChIキー |
WAFXLOCAPUXHFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


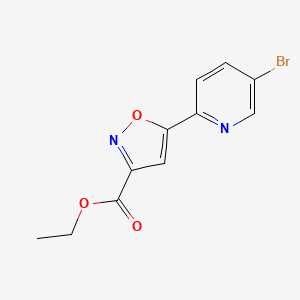

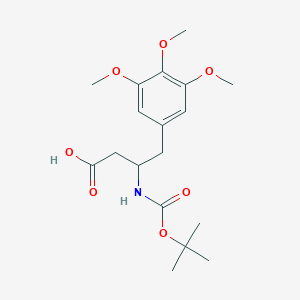
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)


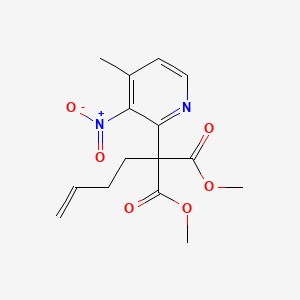
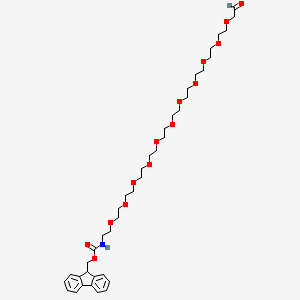
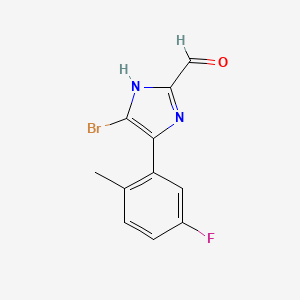
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
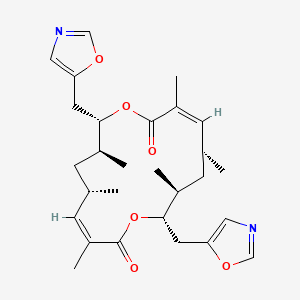
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
